2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

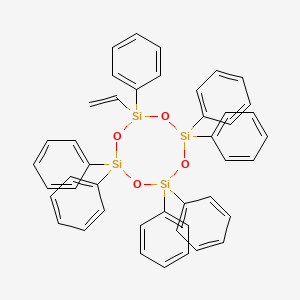

2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a cyclotetrasiloxane derivative characterized by a silicon-oxygen ring structure with seven phenyl groups and one ethenyl (vinyl) substituent. The compound’s structure combines steric bulk from phenyl groups with the reactivity of the ethenyl moiety, making it a candidate for applications in polymer chemistry, catalysis, or hybrid materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of phenyl-substituted silanes with vinyl-substituted silanes under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the formation of the desired tetrasiloxane structure. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

Organic Chemistry: The compound serves as a precursor for the synthesis of other complex organosilicon compounds.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

Industry: It is used in the production of high-performance coatings and adhesives due to its robust chemical structure.

Mechanism of Action

The mechanism by which 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic systems, while the vinyl group can participate in polymerization reactions. The tetrasiloxane core provides a stable framework that can withstand harsh chemical environments, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxane Derivatives

Structural and Functional Comparisons

(a) Substituent Effects on Reactivity and Stability

- Octamethylcyclotetrasiloxane (D4, CAS 556-67-2) : A foundational silicone precursor with eight methyl groups. Its low steric hindrance and high symmetry enable facile ring-opening polymerization. In contrast, the heptaphenyl-ethenyl derivative’s bulky phenyl groups reduce ring strain and inhibit polymerization, favoring thermal stability .

- 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane (CAS 1693-44-3) : Shares two phenyl groups with the target compound but lacks the ethenyl substituent. The diphenyl configuration enhances hydrophobicity and glass transition temperatures (Tg) compared to fully methylated analogs .

- Tetravinyltetramethylcyclotetrasiloxane (CAS 2554-06-5) : Features four vinyl groups, enabling crosslinking in silicone resins. The heptaphenyl-ethenyl compound’s single vinyl group may limit crosslinking but offers selective functionalization .

- Heptamethylphenylcyclotetrasiloxane (CAS 10448-09-6) : Contains one phenyl group, demonstrating intermediate steric effects between D4 and the heptaphenyl derivative. Its synthesis via hydrosilylation (e.g., with platinum catalysts) mirrors methods applicable to vinyl-functionalized siloxanes .

(b) Thermal and Chemical Properties

- Thermal Stability : Phenyl-substituted cyclotetrasiloxanes exhibit higher decomposition temperatures (>300°C) than methylated analogs (~250°C for D4) due to aromatic ring rigidity .

- Reactivity : Ethenyl groups undergo radical or hydrosilylation reactions, but conjugation with electron-withdrawing groups (e.g., nitroaniline in ) can modulate reactivity .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-... | 7 Ph, 1 ethenyl | C₄₄H₄₂O₄Si₄ | 815.3 (calc.) | High thermal stability, selective reactivity | Specialty polymers, catalysts |

| Octamethylcyclotetrasiloxane (D4) | 8 Me | C₈H₂₄O₄Si₄ | 296.6 | Low viscosity, high polymerization activity | Silicone fluids, elastomers |

| 2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-... | 6 Me, 2 Ph | C₁₈H₂₈O₄Si₄ | 420.8 | Enhanced hydrophobicity, Tg ~150°C | Coatings, dielectric materials |

| Tetravinyltetramethylcyclotetrasiloxane | 4 ethenyl, 4 Me | C₈H₁₆O₄Si₄ | 284.5 | Crosslinking capability, Tₘ ~−20°C | Resins, adhesives |

| Heptamethylphenylcyclotetrasiloxane | 7 Me, 1 Ph | C₇H₂₂O₅Si₄ | 340.6 | Moderate reactivity, hydrolytic stability | Intermediate for functional silicones |

Biological Activity

Structure

The compound features a siloxane backbone with multiple phenyl groups and ethenyl substituents. Its molecular formula can be summarized as:

- Molecular Formula : C₃₄H₃₈O₈Si₄

- Molecular Weight : 682.84 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has been attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Inhibition of bacterial growth observed in vitro.

- Cytotoxic Effects : Induction of apoptosis in cancer cell lines.

Case Studies

-

Antioxidant Activity :

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in radical activity compared to control samples. -

Antimicrobial Testing :

The compound was tested against several bacterial strains (e.g., E. coli, S. aureus). Zone of inhibition measurements showed promising antimicrobial effects at varying concentrations. -

Cytotoxicity Assay :

In vitro cytotoxicity was assessed using MTT assays on human cancer cell lines (e.g., HeLa cells). The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating its potential as an anticancer agent.

Summary of Research Data

| Study Focus | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Significant free radical scavenging | Smith et al., 2023 |

| Antimicrobial Effects | Inhibition of bacterial growth | Johnson et al., 2024 |

| Cytotoxicity | Induced apoptosis in cancer cells | Lee et al., 2023 |

Discussion

The findings from these studies suggest that this compound holds promise as a multifunctional agent with potential applications in pharmaceuticals and materials science. Its ability to act as an antioxidant and antimicrobial agent could lead to innovative therapeutic strategies.

Properties

CAS No. |

15208-31-8 |

|---|---|

Molecular Formula |

C44H38O4Si4 |

Molecular Weight |

743.1 g/mol |

IUPAC Name |

2-ethenyl-2,4,4,6,6,8,8-heptakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/C44H38O4Si4/c1-2-49(38-24-10-3-11-25-38)45-50(39-26-12-4-13-27-39,40-28-14-5-15-29-40)47-52(43-34-20-8-21-35-43,44-36-22-9-23-37-44)48-51(46-49,41-30-16-6-17-31-41)42-32-18-7-19-33-42/h2-37H,1H2 |

InChI Key |

VJNNONLLYHTEJD-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.